N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a methoxy group, a methyl group, and a methylsulfonyl group attached to a benzamide core. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the Benzamide Core: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can be compared with other thiazole derivatives, such as:
Thiazole: The parent compound with a simple thiazole ring.
Benzothiazole: A fused ring system with a benzene ring attached to the thiazole ring.
Thiazolidine: A saturated derivative of thiazole with a five-membered ring.
Uniqueness:
- The presence of the methoxy, methyl, and methylsulfonyl groups in this compound imparts unique chemical and biological properties, making it distinct from other thiazole derivatives.
- Its ability to interact with specific molecular targets and its diverse range of applications in various fields highlight its significance in scientific research and industry.
Biological Activity
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thiazole moiety, which is known for its diverse biological activities. The molecular formula is C19H18N2O2S, with a molecular weight of approximately 338.42 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In one study, various thiazole derivatives were synthesized and tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds containing thiazole rings displayed promising antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
Thiazole Derivative 1 | E. coli | 15 |
Thiazole Derivative 2 | S. aureus | 10 |
Anticancer Activity
Thiazole-based compounds have also been investigated for their anticancer properties. A study highlighted that certain thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, indicating strong potential as anticancer agents .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | A-431 | 1.61 |
Compound B | Jurkat | 1.98 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. Key findings from SAR studies suggest that:
- Substituents on the Phenyl Ring : Electron-donating groups such as methoxy enhance antimicrobial and anticancer activities.
- Thiazole Ring Positioning : The position and type of substituents on the thiazole ring significantly affect the compound's potency.
For instance, the presence of a methyl group at the para position of the phenyl ring has been correlated with increased cytotoxicity .
Case Studies
- Synthesis and Evaluation : In a comprehensive study, researchers synthesized several thiazole derivatives, including this compound, and evaluated their biological activities. The findings suggested that modifications to the thiazole ring could yield compounds with enhanced activity against both bacterial and cancer cell lines .
- Clinical Implications : Another investigation focused on the potential use of thiazole derivatives in treating multidrug-resistant bacterial infections. The results indicated that certain modifications could lead to compounds effective against resistant strains .
Properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-12-9-13(7-8-17(12)25-2)16-11-26-19(20-16)21-18(22)14-5-4-6-15(10-14)27(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNORQHWBUMOBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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